molecular formula C6H3F6N3O B14756003 2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one CAS No. 719-21-1

2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one

Cat. No.: B14756003
CAS No.: 719-21-1
M. Wt: 247.10 g/mol
InChI Key: JQWQCNPRYPXQCY-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-fluoropyrimidine and pentafluoroethyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to altered biological activities. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-6-phenyl-pyrimidin-4-ol
  • 2-Amino-5-fluoro-6-methyl-pyrimidin-4-ol
  • 2-Amino-5-fluoro-6-chloro-pyrimidin-4-ol

Uniqueness

2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

719-21-1

Molecular Formula

C6H3F6N3O

Molecular Weight

247.10 g/mol

IUPAC Name

2-amino-5-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H3F6N3O/c7-1-2(5(8,9)6(10,11)12)14-4(13)15-3(1)16/h(H3,13,14,15,16)

InChI Key

JQWQCNPRYPXQCY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)C(C(F)(F)F)(F)F)F

Origin of Product

United States

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